molecular formula C6H8O7 B1235509 D-threo-Isocitric acid CAS No. 6061-97-8

D-threo-Isocitric acid

Cat. No.: B1235509
CAS No.: 6061-97-8
M. Wt: 192.12 g/mol
InChI Key: ODBLHEXUDAPZAU-ZAFYKAAXSA-N
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Description

D-threo-Isocitric acid is a stereoisomer of isocitric acid, which is a key intermediate in the tricarboxylic acid cycle. This compound is characterized by its unique configuration, specifically the D-threo-diastereomer.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-threo-Isocitric acid can be synthesized through microbial fermentation using specific strains of yeast such as Yarrowia lipolytica. The fermentation process involves the conversion of ethanol or other carbon sources into isocitric acid under controlled conditions. The optimal conditions include maintaining a specific pH, temperature, and nutrient concentration to maximize yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The yeast Yarrowia lipolytica is cultivated in bioreactors with a medium containing carbon sources like ethanol, rapeseed oil, or glycerol. The fermentation is carried out in batch or repeated-batch cultures to ensure high productivity. The product is then isolated and purified to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: D-threo-Isocitric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-threo-Isocitric acid has a wide range of applications in scientific research:

Mechanism of Action

D-threo-Isocitric acid exerts its effects primarily through its role in the tricarboxylic acid cycle. It is converted to oxoglutarate by the enzyme isocitrate dehydrogenase in the presence of NADP. This reaction is crucial for cellular respiration and energy production. Additionally, its antioxidant properties contribute to its neuroprotective effects by mitigating oxidative stress .

Properties

IUPAC Name

(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLHEXUDAPZAU-ZAFYKAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415742
Record name isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-threo-Isocitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6061-97-8
Record name (+)-D-threo-Isocitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6061-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-threo-Isocitric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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